![molecular formula C9H10IN5 B12076520 1-(Cyclopropylmethyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12076520.png)

1-(Cyclopropylmethyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

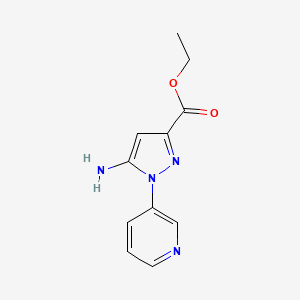

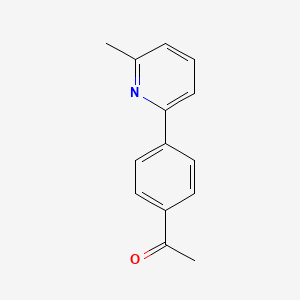

La 1-(cyclopropylméthyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine est un composé hétérocyclique appartenant à la classe des pyrazolo[3,4-d]pyrimidines. Ces composés sont connus pour leurs diverses activités biologiques et ont été largement étudiés pour leurs applications thérapeutiques potentielles. La présence des groupes cyclopropylméthyl et iodo dans la structure de ce composé contribue à ses propriétés chimiques uniques et à ses activités biologiques potentielles.

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La synthèse de la 1-(cyclopropylméthyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine implique généralement les étapes suivantes :

Formation du noyau pyrazolo[3,4-d]pyrimidine : Cela peut être réalisé par la cyclisation de précurseurs appropriés tels que les 4-aminopyrimidines avec des dérivés de l’hydrazine dans des conditions de reflux.

Introduction du groupe cyclopropylméthyl : Cette étape implique l’alkylation du noyau pyrazolo[3,4-d]pyrimidine avec des halogénures de cyclopropylméthyle en présence d’une base telle que le carbonate de potassium.

Méthodes de production industrielle

La production industrielle de la 1-(cyclopropylméthyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine suit des voies synthétiques similaires mais est optimisée pour la production à grande échelle. Cela implique l’utilisation de réacteurs à écoulement continu et de systèmes automatisés pour garantir un rendement élevé et une pureté élevée du produit final. Les conditions réactionnelles sont soigneusement contrôlées pour minimiser les réactions secondaires et maximiser l’efficacité de chaque étape.

Analyse Des Réactions Chimiques

Types de réactions

La 1-(cyclopropylméthyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine subit diverses réactions chimiques, notamment :

Réactions de substitution : L’atome d’iode peut être remplacé par d’autres nucléophiles tels que des amines, des thiols ou des alcoolates dans des conditions appropriées.

Oxydation et réduction : Le composé peut subir une oxydation pour former des oxydes correspondants ou une réduction pour former des dérivés déiodés.

Réactions de cyclisation : Le composé peut participer à des réactions de cyclisation pour former des systèmes hétérocycliques fusionnés.

Réactifs et conditions courantes

Réactions de substitution : Des réactifs tels que l’azoture de sodium, la thiourée ou les alcoolates dans des solvants polaires comme le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO) à des températures élevées.

Principaux produits formés

Produits de substitution : Selon le nucléophile utilisé, des produits tels que les dérivés 3-amino, 3-thio ou 3-alcoxy du noyau pyrazolo[3,4-d]pyrimidine.

Produits d’oxydation : Des dérivés oxydés tels que les N-oxydes ou les sulfoxydes.

Produits de réduction : Des dérivés déiodés ou des formes réduites du noyau pyrazolo[3,4-d]pyrimidine.

4. Applications de la recherche scientifique

La 1-(cyclopropylméthyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine a plusieurs applications dans la recherche scientifique :

Chimie : Utilisée comme élément de base pour la synthèse de composés hétérocycliques plus complexes.

Biologie : Étudiée pour son potentiel en tant qu’inhibiteur enzymatique ou ligand récepteur.

Industrie : Utilisée dans le développement de nouveaux matériaux et comme précurseur pour la synthèse d’autres composés bioactifs.

Applications De Recherche Scientifique

1-(Cyclopropylmethyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

Mécanisme D'action

Le mécanisme d’action de la 1-(cyclopropylméthyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine implique son interaction avec des cibles moléculaires spécifiques telles que des enzymes ou des récepteurs. Le composé peut inhiber l’activité de certaines enzymes en se liant à leurs sites actifs ou moduler l’activité des récepteurs en agissant comme un agoniste ou un antagoniste . Les voies moléculaires exactes impliquées dépendent de l’activité biologique spécifique étudiée.

Comparaison Avec Des Composés Similaires

Composés similaires

4-aminopyrrolo[2,3-d]pyrimidine : Connue pour son activité antituberculeuse.

Pyrido[2,3-d]pyrimidin-5-one : Présente des activités antiprolifératives et antimicrobiennes.

8-(1H-Pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one : Inhibiteur puissant de la kinase.

Unicité

La 1-(cyclopropylméthyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine est unique en raison de la présence des groupes cyclopropylméthyl et iodo, qui confèrent des propriétés chimiques et biologiques distinctes. Ces caractéristiques structurelles améliorent son potentiel en tant qu’élément de base polyvalent pour la synthèse de nouveaux composés bioactifs et son application dans divers domaines de la recherche scientifique.

Propriétés

Formule moléculaire |

C9H10IN5 |

|---|---|

Poids moléculaire |

315.11 g/mol |

Nom IUPAC |

1-(cyclopropylmethyl)-3-iodopyrazolo[3,4-d]pyrimidin-4-amine |

InChI |

InChI=1S/C9H10IN5/c10-7-6-8(11)12-4-13-9(6)15(14-7)3-5-1-2-5/h4-5H,1-3H2,(H2,11,12,13) |

Clé InChI |

SHYGAPGPWVGJES-UHFFFAOYSA-N |

SMILES canonique |

C1CC1CN2C3=NC=NC(=C3C(=N2)I)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl({[2-fluoro-3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B12076479.png)

![4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-ol](/img/structure/B12076497.png)

![2-Methyl-4-[(oxan-4-yl)methoxy]aniline](/img/structure/B12076502.png)